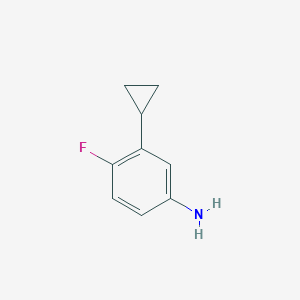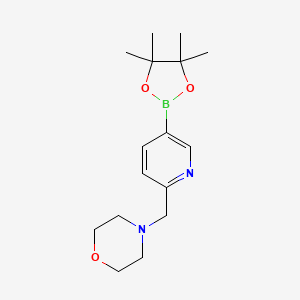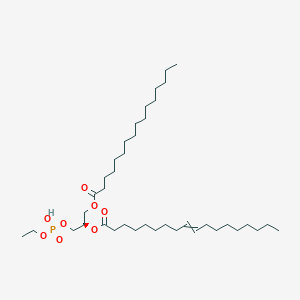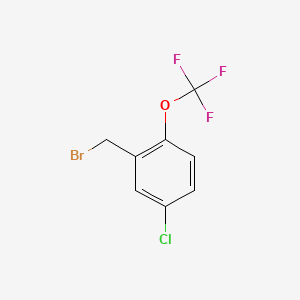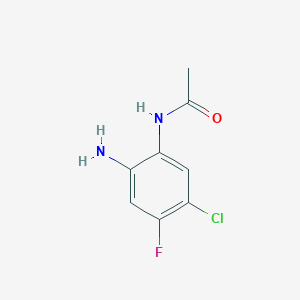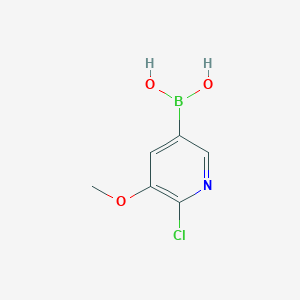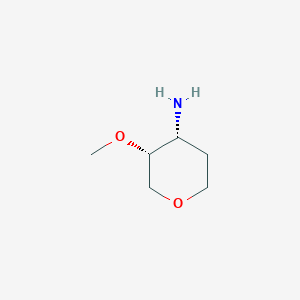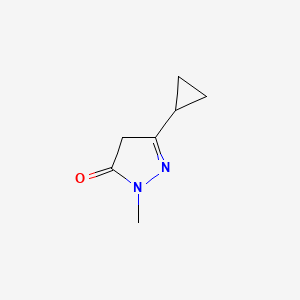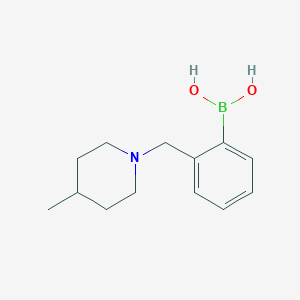
2-((4-甲基哌啶-1-基)甲基)苯硼酸
描述
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied. One common method involves the use of organometallic compounds and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another approach involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also be used to transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis
The molecular structure of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is represented by the InChI code1S/C13H20BNO2/c1-10-4-3-7-15(9-10)12-5-6-13(14(16)17)11(2)8-12/h5-6,8,10,16-17H,3-4,7,9H2,1-2H3 . Chemical Reactions Analysis
Boronic acids, including 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can participate in various chemical reactions, including Suzuki-Miyaura coupling, oxidations, aminations, halogenations, and C-C bond formations .科学研究应用
- Field : Pharmaceutical Industry
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- Field : Organic Chemistry
- Application : A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, is synthesized by the Petasis reaction .
- Methods : The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .
- Results : The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
Pharmaceutical Applications
Synthesis and Spectroscopic Studies
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which includes “2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid” and its derivatives .
- Methods : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
- Field : Organic Chemistry
- Application : Phenylboronic acid, which includes “2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid” and its derivatives, is commonly used in organic synthesis .
- Methods : Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a mild Lewis acid which is generally stable and easy to handle .
- Results : The stability and ease of handling of phenylboronic acid make it important to organic synthesis .
Suzuki–Miyaura Coupling
Phenylboronic Acid Derivatives
- Field : Pharmaceutical Chemistry
- Application : “2-(1-Methylpiperidin-4-yl)acetic acid”, a derivative of “2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid”, is used in the synthesis of various pharmaceutical compounds .
- Methods : The specific methods of application or experimental procedures can vary greatly depending on the specific pharmaceutical compound being synthesized .
- Results : The results of these syntheses are new pharmaceutical compounds that can have a variety of therapeutic effects .
- Field : Medicinal Chemistry
- Application : A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide, a derivative of “2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid”, were synthesized for evaluation of antimicrobial activity .
- Methods : The synthesis involved cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .
- Results : The synthesized compounds were evaluated for their antimicrobial activity .
Pharmaceutical Synthesis
Antimicrobial Activity
安全和危害
属性
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRJBWDBULRMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)
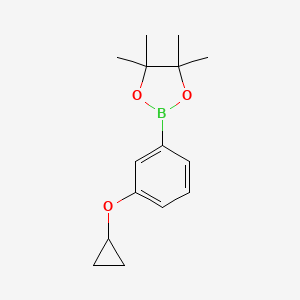
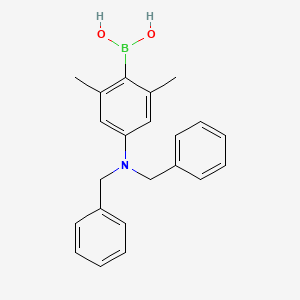
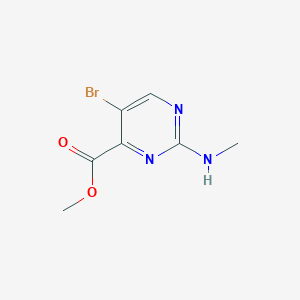
![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
